Cas no 476-70-0 (Boldine)

Boldine structure
Boldine structure
Nome del prodotto:Boldine
Numero CAS:476-70-0
MF:C19H21NO4
MW:327.3743
MDL:MFCD00135040
CID:37639
PubChem ID:248507

Boldine Proprietà chimiche e fisiche

Nomi e identificatori

    • (+)-boldine
    • boldine--chloroform
    • (6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol
    • BOLDINE
    • 1,10-Dimethoxy-2,9-dihydroxyaporphine
    • 2,9-Dihydroxy-1,10-dimethoxyaporphine
    • Boldin
    • Boldine chloroform
    • EINECS 207-509-9
    • Uniboldina
    • [ "" ]
    • (S)-Boldine
    • (S)-(+)-Boldine
    • 1,10-Dimethoxy-6a-alpha-aporphine-2,9-diol
    • LZJRNLRASBVRRX-ZDUSSCGKSA-N
    • 8I91GE2769
    • (6AS)-5,6,6A,7-TETRAHYDRO-1,10-DIMETHOXY-6-METHYL-4H-DIBENZO(DE,G)QUINOLINE-2,9-DIOL
    • NCGC00017314-01
    • Boldine, analytical reference material
    • SCHEMBL177550
    • A872092
    • (S)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol
    • C09365
    • HY-N6973
    • Prestwick_46
    • HMS2096H22
    • NSC-65689
    • 5,6,6a,7-Tetrahydro-1,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-2,9-diol
    • CHEMBL388342
    • CHEBI:3148
    • s9050
    • BOLDINE [WHO-DD]
    • 476-70-0
    • 1,10-dimethoxy-6aalpha-aporphine-2,9-diol
    • Boldine, analytical standard
    • Q2070105
    • MFCD00135040
    • cid_10154
    • 6a-alpha-APORPHINE-2,9-DIOL, 1,10-DIMETHOXY-
    • NCGC00179547-01
    • CAS-476-70-0
    • BOLDINE [EP MONOGRAPH]
    • 4H-Dibenzo(de,g)quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)-
    • BRN 0094036
    • 5-21-06-00118 (Beilstein Handbook Reference)
    • 6a.alpha.-Aporphine-2,9-diol, 1,10-dimethoxy-
    • 1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol, (S)-
    • 1ST159059
    • HMS2235B04
    • NSC 65689
    • NS00004847
    • UNII-8I91GE2769
    • 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (S)-
    • ex Peumus boldus
    • NCGC00016454-02
    • BOLDINE (EP MONOGRAPH)
    • ZB1855
    • cid_248507
    • TNP00245
    • NCGC00016454-01
    • AKOS015912953
    • CCG-208461
    • 1,10-DIMETHOXY-6A.ALPHA.-APORPHINE-2,9-DIOL
    • BPBio1_000528
    • Boldine, European Pharmacopoeia (EP) Reference Standard
    • 1,10-Dimethoxy-6a-.alpha.-aporphine-2,9-diol
    • 2,6-dihydroxy-3,5-dimethoxyaporphine
    • AC-34043
    • CS-0013445
    • DTXSID40883394
    • 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)-
    • (+)-(S)-Boldine
    • BSPBio_000480
    • Aprophine alkaloid
    • AS-17759
    • SMR001233248
    • 6aalpha-Aporphine-2,9-diol, 1,10-dimethoxy-
    • BOLDINE [MI]
    • BDBM50202318
    • Prestwick3_000600
    • BRD-K03440695-001-02-6
    • 4H-Dibenzo(de,g)quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (S)-
    • MLS002153899
    • KBio3_001757
    • Prestwick0_000600
    • BRD-A44966919-001-09-8
    • MEGxp0_001692
    • NCGC00017314-03
    • NCGC00178611-01
    • NSC65689
    • KBio2_004172
    • Spectrum2_000595
    • Spectrum4_001888
    • SY232625
    • NCGC00017314-02
    • NCGC00095964-02
    • AKOS015964955
    • NCGC00017314-08
    • DTXSID90871665
    • 55056-93-4
    • NCGC00095964-01
    • Spectrum_001124
    • SpecPlus_000519
    • SDCCGMLS-0066945.P001
    • SR-01000758928-5
    • MLS000736729
    • KBioGR_002420
    • CCG-38516
    • KBio1_001559
    • CHEBI:95169
    • NCGC00178611-02
    • SPECTRUM1500862
    • SPBio_000470
    • KBio2_001604
    • Prestwick1_000600
    • CHEMBL1321247
    • Spectrum3_000719
    • HMS3372F12
    • NCGC00017314-05
    • SR-01000758928-6
    • HMS1569H22
    • BRD-A44966919-001-04-9
    • DivK1c_006615
    • Spectrum5_000516
    • NCI60_019674
    • 4H-Dibenzo[de,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (S)-
    • 6a.alpha.-Aporphine-2, 1,10-dimethoxy-
    • ACon1_002196
    • HMS2270O15
    • Oprea1_772115
    • KBioSS_001604
    • MLS000876773
    • NCGC00017314-04
    • SR-01000758928
    • Prestwick2_000600
    • SMP1_000047
    • SPBio_002699
    • SMR000440559
    • SCHEMBL177549
    • KBio2_006740
    • Q27166971
    • 1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol
    • BSPBio_002537
    • d-Boldine
    • (-)-Boldine
    • (9S)-4,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2,4,6,13(17),14-hexaene-5,15-diol
    • Boldine
    • MDL: MFCD00135040
    • Inchi: 1S/C19H21NO4/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1
    • Chiave InChI: LZJRNLRASBVRRX-ZDUSSCGKSA-N
    • Sorrisi: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N(C([H])([H])[H])[C@@]3([H])C([H])([H])C4=C([H])C(=C(C([H])=C4C1=C32)OC([H])([H])[H])O[H])O[H]
    • BRN: 0094036

Proprietà calcolate

  • Massa esatta: 327.147058g/mol
  • Carica superficiale: 0
  • XLogP3: 2.7
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta legami ruotabili: 2
  • Massa monoisotopica: 327.147058g/mol
  • Massa monoisotopica: 327.147058g/mol
  • Superficie polare topologica: 62.2Ų
  • Conta atomi pesanti: 24
  • Complessità: 461
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Peso molecolare: 327.4
  • Conta Tautomer: 105
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.2223 (rough estimate)
  • Punto di fusione: 162-164 ºC
  • Punto di ebollizione: 529.3°C at 760 mmHg
  • Punto di infiammabilità: 273.9 °C
  • Indice di rifrazione: 1.5000 (estimate)
  • PSA: 62.16000
  • LogP: 2.80500
  • Solubilità: Solubile in etanolo, cloroformio, acido diluito, leggermente solubile in acqua, etere.
  • Merck: 13,1316

Boldine Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P301+P312+P330
  • Numero di trasporto dei materiali pericolosi:UN 1544
  • WGK Germania:3
  • Codice categoria di pericolo: R22
  • Istruzioni di sicurezza: S1; S20; S24/25; S45; S36; S26
  • RTECS:CE0750000
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:Conservare a temperatura ambiente, 2-8 ℃ è meglio
  • Classe di pericolo:6.1(b)
  • Gruppo di imballaggio:III
  • Termine di sicurezza:6.1(b)
  • Gruppo di imballaggio:III
  • PackingGroup:III
  • Livello di pericolo:6.1(b)
  • Frasi di rischio:R22

Boldine Dati doganali

  • CODICE SA:29399990

Boldine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B675170-2.5g
Boldine
476-70-0
2.5g
$ 92.00 2023-09-08
Chengdu Biopurify Phytochemicals Ltd
BP0279-20mg
Boldine
476-70-0 98%
20mg
$25 2021-12-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5720-50 mg
Boldine
476-70-0 98.00%
50mg
¥1670.00 2022-04-26
ChemScence
CS-0013445-20mg
Boldine
476-70-0 99.68%
20mg
$140.0 2022-04-27
TRC
B675170-5g
Boldine
476-70-0
5g
$ 126.00 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5720-10 mg
Boldine
476-70-0 98.00%
10mg
¥755.00 2022-04-26
MedChemExpress
HY-N6973-20mg
Boldine
476-70-0 99.68%
20mg
¥1400 2022-08-31
ChemFaces
CFN98718-20mg
Boldine
476-70-0 >=98%
20mg
$80 2023-09-19
SHENG KE LU SI SHENG WU JI SHU
sc-214617A-5g
Boldine,
476-70-0 ≥95%
5g
¥639.00 2023-09-05
ChemFaces
CFN98718-20mg
Boldine
476-70-0 >=98%
20mg
$198 2021-07-22

Boldine Letteratura correlata

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:476-70-0)Boldine
TB01008
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:476-70-0)Boldine
A872092
Purezza:99%/99%
Quantità:50mg/100mg
Prezzo ($):244.0/395.0